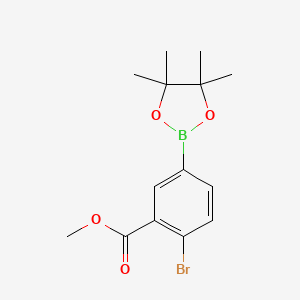

Methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 2096341-94-3) is a boronic ester intermediate widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . Its molecular formula is C₁₅H₂₀BBrO₄, with a molecular weight of 355.03 g/mol . The compound features a bromine substituent at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 5-position of the benzoate ring, making it a versatile building block in pharmaceutical and materials science research.

Properties

IUPAC Name |

methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BBrO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(16)10(8-9)12(17)18-5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLADNDTZDOVOAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BBrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent : Dichloromethane or chloroform enhances solubility and reaction homogeneity.

-

Catalysts : Red phosphorus (0.01–0.2 mol equivalent) and potassium bromide (0.01–0.2 mol equivalent) synergistically improve bromine atom utilization.

-

Temperature : Reactions proceed at 25–30°C, avoiding excessive exothermicity.

-

Yield : 92–93.6% purity (99.1–99.6%) after recrystallization with ethanol or methanol.

Table 1: Bromination Conditions and Outcomes

| Brominating Agent | Solvent | Catalyst System | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| NBS | CH₂Cl₂ | Red P + KBr | 3 | 93.4 | 99.1 |

| Dibromohydantoin | CHCl₃ | Red P + KBrO₃ | 3 | 93.6 | 99.4 |

| NBS | CH₂Cl₂ | Red P + KBrO₃ | 3 | 92.7 | 99.2 |

Borylation to Install the Dioxaborolane Moiety

The final step introduces the pinacol boronate group via a palladium-catalyzed Miyaura borylation. Source specifies using bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (potassium acetate) in anhydrous dioxane or THF under inert atmosphere.

Key Parameters

Table 2: Borylation Reaction Optimization

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | KOAc | Dioxane | 80 | 18 | 85 |

| Pd(PPh₃)₄ | Na₂CO₃ | THF | 100 | 24 | 78 |

| PdCl₂(Amphos)₂ | Cs₂CO₃ | Toluene | 90 | 20 | 82 |

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors improve heat and mass transfer during bromination. Automated systems ensure consistent mixing and temperature control, reducing byproducts. Solvent recovery (e.g., dichloromethane distillation) and catalyst recycling (via filtration of Pd residues) enhance cost-efficiency.

Challenges and Mitigation Strategies

-

Boronate Hydrolysis : Moisture-sensitive intermediates require strict anhydrous conditions. Molecular sieves or nitrogen-sparged solvents prevent decomposition.

-

Regioselectivity : Competitive bromination at alternate positions is minimized using sterically hindered catalysts (e.g., Pd(dppf)Cl₂).

-

Pd Contamination : Chelating resins or scavengers (e.g., SiliaBond Thiol) remove residual palladium to <10 ppm .

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: It can undergo oxidation reactions to form corresponding boronic acids and reduction reactions to yield the parent hydrocarbon.

Substitution Reactions: The bromine atom in the compound can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Palladium acetate or palladium chloride.

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Conditions: Elevated temperatures (80-120°C), inert atmosphere (nitrogen or argon).

Major Products Formed:

Biaryl Compounds: Through Suzuki-Miyaura coupling.

Boronic Acids: Through oxidation.

Substituted Benzoates: Through nucleophilic substitution.

Scientific Research Applications

Chemistry:

Organic Synthesis: Widely used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

Material Science: Utilized in the preparation of advanced materials, including polymers and electronic materials.

Biology and Medicine:

Drug Development: Serves as an intermediate in the synthesis of biologically active compounds and potential drug candidates.

Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.

Industry:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronate ester in cross-coupling reactions. The boronate group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The bromine atom can also participate in substitution reactions, where it is replaced by various nucleophiles .

Comparison with Similar Compounds

Key Properties :

- Storage : Requires inert atmosphere and refrigeration (2–8°C) .

- Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structural Analogs

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Structure : Fluorine substituent at the 3-position instead of bromine.

- Synthesis : Prepared via a three-step substitution reaction, with crystallographic and DFT studies confirming its planar geometry and electronic properties .

- Reactivity : The electron-withdrawing fluorine enhances stability but may reduce reactivity in cross-coupling compared to bromine-containing analogs .

Methyl 3-bromo-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 2377610-87-0)

- Structure : Bromine at 3-position and methyl group at 2-position.

- Bromine’s position affects regioselectivity in cross-couplings .

Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1392814-34-4)

- Structure: Cyano group at 2-position.

- Reactivity: The strong electron-withdrawing cyano group increases electrophilicity of the boronate, enhancing coupling efficiency in electron-deficient systems .

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 525362-07-6)

Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 363185-87-9)

- Structure: Amino group at 2-position.

- Reactivity: The electron-donating amino group may deactivate the boronate, requiring optimized conditions for cross-coupling .

Data Table: Comparative Analysis

Biological Activity

Methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

- Chemical Name : Methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- CAS Number : 2096341-94-3

- Molecular Formula : C15H20BBrO4

- Molecular Weight : 355.03 g/mol

The biological activity of methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily attributed to its ability to interact with various biological targets. The boron-containing moiety in the compound is known to facilitate reactions that can affect cellular processes such as:

- Enzyme Inhibition : Compounds containing boron have been shown to inhibit certain enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit activity against specific bacterial strains and fungi.

Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial properties of methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed in these studies:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 8 |

| Mycobacterium abscessus | 4 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These results indicate that the compound has varying degrees of effectiveness against different microorganisms.

Case Study 1: Antibacterial Activity

In a controlled laboratory setting, methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate was tested against multidrug-resistant strains of Staphylococcus aureus. The study revealed that at a concentration of 8 μg/mL, the compound significantly inhibited bacterial growth. The researchers concluded that this compound could serve as a potential lead for developing new antibacterial agents.

Case Study 2: Antifungal Properties

Another study investigated the antifungal properties of this compound against Candida albicans. The results demonstrated an MIC of 32 μg/mL. Further analysis indicated that the compound disrupted fungal cell wall integrity and inhibited biofilm formation.

Safety and Toxicity

While the biological activities are promising, safety and toxicity assessments are crucial for any potential therapeutic application. Preliminary toxicological evaluations suggest that methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exhibits moderate toxicity at higher concentrations. Long-term studies are required to determine its safety profile comprehensively.

Q & A

Basic: How can researchers optimize the synthesis of Methyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

Methodological Answer:

The synthesis typically involves coupling a brominated benzoate precursor with a pinacol boronate ester. Key steps include:

- Precursor Preparation: Start with methyl 2-bromo-5-hydroxybenzoate. Protect the hydroxyl group (e.g., using TBSCl) to avoid side reactions.

- Borylation: React the protected intermediate with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., PdCl₂(dppf)) in anhydrous THF. Maintain an inert atmosphere and reflux conditions (60–80°C) for 12–24 hours .

- Workup: Purify via column chromatography (hexane/ethyl acetate gradient) to isolate the product. Monitor purity by ¹H NMR and LC-MS.

Critical Parameters:

- Catalyst Loading: 2–5 mol% Pd catalyst ensures efficient coupling.

- Moisture Control: Anhydrous conditions prevent hydrolysis of the boronate ester .

Advanced: How do steric and electronic effects of substituents influence Suzuki-Miyaura coupling reactions involving this compound?

Methodological Answer:

The bromine substituent at the 2-position and the boronate ester at the 5-position create steric hindrance and electronic modulation:

- Steric Effects: The bulky pinacol boronate group (4,4,5,5-tetramethyl) slows transmetallation in Suzuki reactions. Use ligands like SPhos or RuPhos to reduce steric strain .

- Electronic Effects: The electron-withdrawing bromine activates the aryl halide for oxidative addition but may deactivate the boronate toward transmetallation. Optimize base strength (e.g., K₂CO₃ vs. CsF) to balance reactivity .

Experimental Design:

- Compare coupling rates with para-substituted aryl halides (e.g., Cl vs. NO₂) to quantify electronic effects.

- Use DFT calculations (e.g., Gaussian 16) to map transition-state geometries and identify steric bottlenecks .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage: Store under argon at –20°C in a desiccator. The boronate ester is moisture-sensitive and prone to hydrolysis.

- Handling: Use anhydrous solvents (e.g., THF, DMF) for reactions. Avoid prolonged exposure to light, which may degrade the bromine substituent .

- Purity Monitoring: Regularly check by ¹¹B NMR (δ ~30 ppm for intact boronate) and TLC (Rf ~0.5 in hexane/EtOAc 3:1) .

Advanced: How can researchers resolve contradictory data in cross-coupling yields attributed to solvent polarity?

Methodological Answer:

Contradictions often arise from solvent-dependent side reactions (e.g., protodeboronation):

- Systematic Screening: Test solvent polarity (e.g., toluene vs. DMF) using a Design of Experiments (DoE) approach.

- Kinetic Analysis: Use in situ IR or NMR to track reaction progress. Polar aprotic solvents (DMF) accelerate oxidative addition but may destabilize the boronate .

- Mitigation: Additives like LiCl (1–2 equiv) stabilize the boronate in polar media .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 1.3 ppm for pinacol).

- ¹¹B NMR: A singlet at δ ~30 ppm confirms the intact boronate ester.

- HRMS: Use ESI+ mode to verify molecular ion ([M+H]⁺ expected for C₁₄H₁₈BBrO₄: 354.04) .

Advanced: How can computational modeling predict the reactivity of this compound in novel catalytic systems?

Methodological Answer:

- DFT Studies: Model the reaction coordinate using software like Gaussian or ORCA. Focus on:

- Oxidative addition energy barriers for Pd(0)/Pd(II) transitions.

- Charge distribution at the boron center to predict transmetallation efficiency.

- Machine Learning: Train models on existing Suzuki reaction datasets to predict optimal ligands/bases .

Basic: What are common impurities in this compound, and how are they removed?

Methodological Answer:

- Impurities: Residual pinacol (from synthesis) or hydrolyzed boronic acid (from moisture).

- Purification:

- Liquid-Liquid Extraction: Use saturated NaHCO₃ to remove acidic byproducts.

- Crystallization: Recrystallize from ethanol/water (7:3) to isolate pure product .

Advanced: How does the bromine substituent affect photophysical properties in downstream fluorophores?

Methodological Answer:

- Heavy-Atom Effect: Bromine enhances spin-orbit coupling, increasing intersystem crossing rates. Measure via fluorescence quenching experiments.

- Applications: Use time-resolved spectroscopy (TCSPC) to compare lifetimes in brominated vs. non-brominated analogs .

Basic: What safety precautions are critical when working with this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat.

- Ventilation: Use a fume hood to avoid inhalation of brominated byproducts.

- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can isotopic labeling (e.g., ¹⁰B/¹¹B) be leveraged for mechanistic studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.